molecular formula C8H6INO2 B8465153 1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one

1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one

Cat. No.: B8465153
M. Wt: 275.04 g/mol
InChI Key: QPTLYMZPCLYBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one is an iodinated oxindole derivative characterized by a hydroxyl group at position 1 and an iodine atom at position 4 of the indole ring. The presence of iodine introduces unique electronic and steric properties, making it a candidate for targeted drug design and synthetic chemistry applications.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

1-hydroxy-4-iodo-3H-indol-2-one

InChI

InChI=1S/C8H6INO2/c9-6-2-1-3-7-5(6)4-8(11)10(7)12/h1-3,12H,4H2

InChI Key

QPTLYMZPCLYBTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2I)N(C1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Iodinated Oxindoles

  • 5-Iodo-1,3-dihydro-indol-2-one (CAS 193354-13-1): This positional isomer features iodine at position 5 instead of 4. For instance, iodination at position 5 may enhance stability in hydrophobic environments compared to position 4 .
  • GW 5074 (3-(3,5-dibromo-4-hydroxybenzylidene-5-iodo-1,3-dihydro-indol-2-one): This compound combines a 5-iodo substituent with a dibromo-hydroxyphenyl group. Its extended conjugation system and halogen-rich structure contribute to potent kinase inhibitory activity, notably in pathways involving KDR (VEGFR-2) .

Functional Group Variations

  • 3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one: This derivative replaces the hydroxyl and iodine groups with a dimethylamino-benzylidene moiety. It acts as a competitive ATP-binding inhibitor of KDR kinase (Ki = 0.2 μM), highlighting the importance of electron-donating groups in kinase interactions .
  • 3-Nitromethylene-1,3-dihydro-indol-2-one analogues : These compounds, bearing nitro groups, exhibit antimicrobial and antitumor activities. The nitro group’s strong electron-withdrawing effect contrasts with the electron-rich iodine in 1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one, leading to divergent reactivity and bioactivity profiles .

Kinase Inhibition

Compound Target Kinase Ki/IC50 Key Features Reference
This compound Not reported N/A Iodo at position 4; hydroxyl at position 1
GW 5074 KDR Ki = 0.1 μM Dual halogenation (Br, I) enhances potency
3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one KDR Ki = 0.2 μM Competitive ATP-binding inhibitor
SU9516 (3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one) CDK IC50 = 0.2 μM Methoxy group improves cell permeability

Antimicrobial and Antitumor Activity

  • 3-Diazo-1-methyl-1,3-dihydro-indol-2-one : Exhibits anti-inflammatory and antipyretic properties, attributed to its diazo group, which is absent in the target compound .
  • 3-Nitromethylene derivatives : Show broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus), with MIC values ranging from 8–32 μg/mL .

Cyclization Reactions

  • Spiro-oxindole derivatives : Acid-catalyzed cyclization of 3-hydroxy-3-pent-4-enyl-1,3-dihydroindole-2-one yields spirocyclic structures in 76% yield, demonstrating the versatility of hydroxy-oxindoles in constructing complex scaffolds .

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